2-(5-Methylhexoxycarbonyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylhexoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-11(2)7-5-6-10-19-15(18)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEXECONEPQHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913546 | |
| Record name | 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92135-04-1, 97906-34-8 | |
| Record name | Mono-5-methylhexylphthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092135041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2 5 Methylhexoxycarbonyl Benzoic Acid
Reactions Involving the Ester Moiety (e.g., Hydrolysis, Transesterification)
The ester group, -COO(CH₂)₄CH(CH₃)₂, is susceptible to nucleophilic acyl substitution reactions. The most common of these are hydrolysis and transesterification, which involve the cleavage of the acyl-oxygen bond.
Hydrolysis: In the presence of water and a catalyst (either acid or base), the ester can be hydrolyzed. This reaction cleaves the ester bond, yielding the parent dicarboxylic acid (phthalic acid) and 5-methylhexanol. Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds through a tetrahedral intermediate to form the carboxylate salt. Acid-catalyzed hydrolysis is a reversible equilibrium process. The general procedure for hydrolysis of similar benzoate (B1203000) esters involves refluxing with a base like potassium hydroxide (B78521) (KOH) in an aqueous ethanol (B145695) solution, followed by acidification to yield the carboxylic acid. nih.gov
Transesterification: This process involves the reaction of the ester with a different alcohol in the presence of an acid or base catalyst. The 5-methylhexoxy group is replaced by the new alkoxide group from the reacting alcohol. For example, reacting 2-(5-Methylhexoxycarbonyl)benzoic acid with methanol (B129727) would result in an equilibrium with 2-(Methoxycarbonyl)benzoic acid and 5-methylhexanol. youtube.com
| Reaction Type | Reagents | Products | General Conditions |
|---|---|---|---|
| Hydrolysis (Saponification) | 1. Strong Base (e.g., NaOH, KOH) 2. H₃O⁺ | Phthalic acid, 5-Methylhexanol | Aqueous solution, heat nih.govchemspider.com |
| Transesterification | Different Alcohol (R'-OH), Acid or Base Catalyst | 2-(Alkoxycarbonyl)benzoic acid, 5-Methylhexanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') catalyst |
Reactivity of the Benzoic Acid Carboxyl Group
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, including conversion to other carboxylic acid derivatives and reduction. msu.edujackwestin.com
Esterification: The carboxyl group can react with an alcohol under acidic conditions to form a diester. This reaction, known as Fischer esterification, is an equilibrium process driven to completion by removing water. jackwestin.com
Amide Formation: Direct reaction with an amine is difficult because the basic amine will deprotonate the carboxylic acid to form an unreactive carboxylate salt. khanacademy.org Therefore, the carboxyl group is typically first converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂), which then readily reacts with an amine to form an amide. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of an amide from the carboxylic acid and an amine. khanacademy.orgnumberanalytics.com
Reduction: The carboxylic acid group is resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). msu.edu However, stronger reducing agents such as diborane (B8814927) (B₂H₆) or lithium aluminum hydride (LiAlH₄) can reduce the carboxyl group to a primary alcohol. msu.edu In the case of this compound, this would yield 2-(hydroxymethyl)benzoic acid derivatives, though the ester group may also be reduced under these strong conditions.
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation, the loss of the carboxyl group as carbon dioxide (CO₂), typically under high temperatures or in the presence of catalysts like copper. numberanalytics.com
| Reaction Type | Reagents | Resulting Functional Group | Notes |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | Reversible equilibrium reaction. numberanalytics.com |
| Amide Formation | 1. SOCl₂ 2. Amine (R'NH₂) | Amide (-CONHR') | Proceeds via an acyl chloride intermediate. numberanalytics.com |
| Reduction | LiAlH₄ or B₂H₆ | Primary Alcohol (-CH₂OH) | Requires strong reducing agents. msu.edu |
| Decarboxylation | Heat, Catalyst (e.g., Copper) | Hydrogen (replaces -COOH) | Results in the loss of CO₂. numberanalytics.com |
Aromatic Ring Functionalization and Electrophilic Substitution Reactions
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. chegg.com The rate and position of this substitution are controlled by the two existing substituents: the carboxyl group (-COOH) and the ester group (-COOR).
Both the carboxyl and the ester groups are electron-withdrawing and act as deactivating groups, making the aromatic ring less reactive towards electrophiles than benzene itself. doubtnut.comdoubtnut.com Furthermore, both are meta-directing groups. doubtnut.comquora.com This means they direct incoming electrophiles to the positions meta to themselves.
In this molecule, the substituents are ortho to each other at positions 1 and 2.
The carboxyl group at C1 directs incoming electrophiles to positions C3 and C5.
The ester group at C2 directs incoming electrophiles to positions C4 and C6.
Due to the strong deactivating nature of both groups, reaction conditions for EAS (such as nitration, halogenation, and sulfonation) would need to be harsh. doubtnut.com The precise location of substitution would depend on the specific reaction conditions, but a mixture of products is possible. Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on rings bearing strongly deactivating groups like a carboxyl group. doubtnut.com
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Carboxyl (-COOH) | C1 | Deactivating, Electron-withdrawing | Meta (to C3, C5) quora.com |
| Ester (-COOR) | C2 | Deactivating, Electron-withdrawing | Meta (to C4, C6) |
Catalytic Behavior and Potential as a Ligand or Catalyst Component
The carboxylate group, formed by the deprotonation of the carboxylic acid, is an excellent coordinating agent for metal ions. Consequently, this compound can act as a ligand in the synthesis of coordination complexes and metal-organic frameworks (MOFs). nih.gov The carboxylate can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), enabling the formation of diverse structural architectures. For instance, similar benzoic acid derivatives have been used to create complexes with lanthanide ions like Europium(III) and transition metals like Zinc(II) and Cadmium(II). nih.govmdpi.com
As a substrate, the aromatic ring of the compound can be catalytically hydrogenated to produce the corresponding cyclohexanecarboxylic acid derivative. This type of reaction is typically carried out using transition metal catalysts, such as rhodium on carbon (Rh/C), under hydrogen pressure. researchgate.net
Thermal Decomposition and Pyrolysis Pathways
While specific data for this compound is not available, the thermal decomposition pathways can be inferred from studies on benzoic acid itself. The gas-phase thermal decomposition of benzoic acid, investigated at temperatures between 475°C and 500°C, primarily yields benzene and carbon dioxide through decarboxylation. mun.caresearchgate.net Minor products include carbon monoxide, hydrogen, and biphenyl. researchgate.net
For this compound, pyrolysis would likely involve more complex pathways. Initial cleavage could occur at several points:
Decarboxylation: Loss of the -COOH group as CO₂, similar to benzoic acid.
Ester Cleavage: Fragmentation of the ester bond, which could lead to the formation of phthalic anhydride (B1165640) and 5-methylhexanol or its decomposition products.
Side-Chain Fragmentation: Breakage of the C-C bonds within the 5-methylhexyl chain at very high temperatures.
The exact product distribution would depend on the specific pyrolysis conditions, such as temperature, pressure, and the presence of a catalyst. The co-pyrolysis of benzoic acid with amines has been shown to produce benzonitrile, indicating that secondary reactions with other compounds in a mixture can alter the decomposition pathway. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 2 5 Methylhexoxycarbonyl Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy would provide the number of different types of protons and their neighboring environments. The spectrum for 2-(5-Methylhexoxycarbonyl)benzoic acid is expected to show distinct signals for the aromatic protons of the benzoic acid moiety and the aliphatic protons of the 5-methylhexyl chain. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and carboxyl groups. docbrown.info
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal, allowing for the confirmation of the total number of carbons and their respective functional groups (e.g., carbonyl, aromatic, aliphatic). rsc.org
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~8.1 - 8.2 | Doublet | 1H | Aromatic H (ortho to -COOH) |
| ~7.5 - 7.7 | Multiplet | 2H | Aromatic H |
| ~7.4 - 7.5 | Triplet | 1H | Aromatic H |
| ~4.3 - 4.4 | Triplet | 2H | -O-CH₂- |
| ~1.7 - 1.8 | Quintet | 2H | -O-CH₂-CH₂- |
| ~1.5 - 1.6 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.2 - 1.4 | Multiplet | 4H | -CH₂-CH₂-CH- |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~171.0 | Carbonyl C (-COOH) |
| ~167.0 | Carbonyl C (-COO-) |
| ~134.0 | Aromatic C (quaternary) |
| ~132.5 | Aromatic C-H |
| ~131.0 | Aromatic C (quaternary) |
| ~130.0 | Aromatic C-H |
| ~129.0 | Aromatic C-H |
| ~128.5 | Aromatic C-H |
| ~66.0 | -O-CH₂- |
| ~38.5 | -CH₂-CH(CH₃)₂ |
| ~28.0 | -O-CH₂-CH₂- |
| ~27.5 | -CH(CH₃)₂ |
| ~25.0 | -CH₂-CH₂-CH- |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. For this compound, the IR spectrum would be dominated by strong absorptions from the O-H bond of the carboxylic acid and the C=O bonds of both the ester and carboxylic acid functional groups. The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids. docbrown.infocore.ac.uk
Raman Spectroscopy is complementary to IR and is more sensitive to non-polar, symmetric bonds. It would be effective in identifying the vibrations of the aromatic ring and the carbon-carbon bonds within the aliphatic chain. researchgate.net
Predicted Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Technique | Assignment |
|---|---|---|
| 3300 - 2500 | IR | O-H stretch (broad, from carboxylic acid dimer) |
| 3100 - 3000 | IR, Raman | C-H stretch (aromatic) |
| 2960 - 2850 | IR, Raman | C-H stretch (aliphatic) |
| ~1725 | IR | C=O stretch (ester) |
| ~1690 | IR | C=O stretch (carboxylic acid) |
| ~1600, ~1450 | IR, Raman | C=C stretch (aromatic ring) |
| ~1300 | IR | C-O stretch (coupled with O-H bend) |
| ~1250 | IR | C-O stretch (ester, asymmetric) |
Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS-MS) for Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure through the analysis of fragmentation patterns. researchgate.net
For this compound (C₁₅H₂₀O₄), the molecular weight is 264.32 g/mol . In electron ionization (EI) MS, the molecular ion peak [M]⁺ would be expected at m/z 264. The fragmentation pattern would likely involve characteristic losses, such as the cleavage of the ester group. Key fragments would include the benzoyl cation and ions resulting from the fragmentation of the 5-methylhexyl side chain. youtube.comdocbrown.info
Predicted Mass Spectrometry Fragmentation Data (EI)
| m/z | Proposed Fragment Ion | Identity |
|---|---|---|
| 264 | [C₁₅H₂₀O₄]⁺ | Molecular Ion |
| 165 | [C₈H₅O₄]⁺ | Loss of 5-methylhexyl group (-C₇H₁₅) |
| 149 | [C₈H₅O₃]⁺ | Phthalic anhydride (B1165640) cation radical |
| 122 | [C₇H₆O₂]⁺ | Benzoic acid cation radical |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Chromatographic Separation and Quantification Methodologies (e.g., GC-FID, HPLC)
Chromatographic techniques are essential for separating the target compound from a mixture and for its quantification.
High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing carboxylic acids. A common method would involve reverse-phase chromatography using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water (e.g., with formic or phosphoric acid). sielc.comupb.ro Detection is typically achieved using a Diode Array Detector (DAD) or a UV detector, with an optimal wavelength around 228 nm. upb.ro
Gas Chromatography (GC) can also be used, but it often requires derivatization of the polar carboxylic acid group to increase volatility. A common approach is to convert the carboxylic acid to a more volatile silyl (B83357) ester (e.g., using BSTFA). Following separation on a suitable capillary column, detection can be performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Typical HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm |
X-ray Crystallography for Solid-State Structure Determination (if applicable to analogous compounds)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound is not available, analysis of analogous compounds like phthalic acid salts provides valuable insight. inradoptics.comdtic.mil Studies on these related structures show that the molecules often arrange in well-defined crystal lattices. For carboxylic acids like the target compound, a common structural motif is the formation of centrosymmetric dimers in the solid state, where two molecules are held together by strong hydrogen bonds between their carboxyl groups. core.ac.uk If a single crystal of this compound could be grown, this technique would confirm its exact solid-state conformation and packing arrangement.
Other Advanced Analytical Techniques (e.g., Elemental Analysis, Energy Dispersive X-ray (EDX))
Elemental Analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. For this compound (C₁₅H₂₀O₄), the theoretical elemental composition can be calculated and compared with experimental results to confirm the empirical formula. This technique is crucial for verifying the purity and identity of a newly synthesized compound. sigmaaldrich.com
Theoretical Elemental Composition
| Element | Symbol | Mass Percentage (%) |
|---|---|---|
| Carbon | C | 68.16 |
| Hydrogen | H | 7.63 |
Energy Dispersive X-ray (EDX) Spectroscopy , often coupled with a scanning electron microscope (SEM), identifies the elemental composition of a sample. For a pure sample of this compound, an EDX spectrum would show peaks corresponding only to carbon and oxygen, confirming the absence of inorganic impurities or unexpected elements.
Structure Property Relationship Studies in Aromatic Esters, Including 2 5 Methylhexoxycarbonyl Benzoic Acid
Influence of Alkyl Chain Branching and Length on Molecular Interactions
The nature of the alkyl chain in an ester, specifically its length and the presence of branching, plays a critical role in determining the molecule's physical properties and intermolecular interactions. In 2-(5-Methylhexoxycarbonyl)benzoic acid, the ester group contains a 5-methylhexyl chain. This branched, six-carbon chain influences properties like solubility, melting point, and viscosity.
Longer alkyl chains generally increase the hydrophobicity of a molecule. However, branching, as seen in the 5-methylhexyl group, disrupts the regular packing of molecules in the solid state. This disruption can lead to a lower melting point compared to a linear alkyl chain of the same carbon number. srce.hr For example, studies on dibasic acid-based esters have shown that branched-chain esters exhibit significantly lower pour points than their linear counterparts, which is attributed to the steric hindrance caused by the branched group that prevents efficient crystal lattice formation. srce.hr
The length and branching of the alkyl chain also affect molecular interactions in liquid mixtures. researchgate.net Shorter alkyl chains may lead to stronger interactions with polar solvents, while longer or bulkier chains can create steric hindrance, influencing how the molecule interacts with its neighbors. In the context of thiazolothiazole-based small molecular acceptors, shortening the branched alkyl side chains was found to increase molecular aggregation and thermal stability. nih.gov This suggests that the specific architecture of the 5-methylhexyl group in this compound is a critical determinant of its aggregation behavior and thermal properties.
Table 1: Effect of Alkyl Chain Structure on Physical Properties of Esters
| Ester Compound | Alkyl Chain Structure | Observed Effect on Physical Property | Reference |
|---|---|---|---|
| Dihexyl dodecanedioate | Linear (C6) | Pour Point: 10 °C | srce.hr |
| Di-2-ethylbutyl dodecanedioate | Branched (C6) | Pour Point: -55 °C | srce.hr |
| Dioctyl dodecanedioate | Linear (C8) | Pour Point: 20 °C | srce.hr |
| Di-2-ethylhexanol dodecanedioate | Branched (C8) | Pour Point: -50 °C | srce.hr |
Impact of Aromatic Ring Substituents on Electronic and Steric Properties
Substituents on the aromatic ring profoundly influence the electronic distribution and steric environment of the molecule, thereby affecting its reactivity and physical properties. In this compound, the benzene (B151609) ring has two substituents: a carboxylic acid group (-COOH) and an ester group (-COO-(5-methylhexyl)). These are positioned ortho to each other.
Electronically, both the carboxylic acid and the ester groups are electron-withdrawing groups (EWGs) due to the electronegativity of the oxygen atoms and resonance effects. cutm.ac.inncert.nic.in EWGs decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and increasing the acidity of the benzoic acid. cutm.ac.inucalgary.ca The position of these substituents is also crucial. For instance, the acidity of substituted benzoic acids varies significantly with the nature and position of the substituent. libretexts.org
Sterically, the placement of the bulky ester group ortho to the carboxylic acid group creates significant steric hindrance. This can affect the planarity of the molecule and restrict the rotation of the substituent groups. This steric crowding can influence the rate of reactions involving either the carboxyl or ester group. For example, the hydrolysis of aromatic esters is sensitive to steric hindrance around the ester linkage, which can impede the approach of a nucleophile. numberanalytics.com
Table 2: Influence of Substituents on the Acidity of Benzoic Acid
| Substituent | Position | Dissociation Constant (10⁻⁵ x Ka) in Water at 25°C | Effect Relative to Benzoic Acid |
|---|---|---|---|
| -H (Benzoic Acid) | - | 6.3 | Reference |
| -NO₂ | meta | 32 | Acid-strengthening |
| -NO₂ | para | 36 | Acid-strengthening |
| -OCH₃ | meta | 8.2 | Slightly acid-strengthening |
| -OCH₃ | para | 3.5 | Acid-weakening |
Data sourced from Chemistry LibreTexts. libretexts.org
Correlating Molecular Structure with Specific Chemical Behavior (e.g., Catalytic Activity)
The rate of chemical reactions, such as the hydrolysis of the ester group, is governed by both electronic and steric factors. numberanalytics.com Electron-withdrawing substituents on the aromatic ring generally increase the rate of basic hydrolysis by making the carbonyl carbon more electrophilic. libretexts.org However, the ortho positioning in this compound introduces steric hindrance that could counteract this electronic effect, potentially slowing the reaction rate compared to a meta or para isomer.
The Hammett equation is a well-established tool for quantitatively correlating the structure of aromatic compounds with their reactivity. libretexts.orgrsc.org It relates reaction rates and equilibrium constants of meta- and para-substituted benzene derivatives to the electronic properties of the substituents. While the standard Hammett equation often fails for ortho-substituted compounds due to the complication of steric effects, its principles underscore the direct link between molecular structure and chemical reactivity. libretexts.org Theoretical approaches, such as modeling potential energy surfaces and analyzing atomic charges, can also provide valuable insights into the reactivity of aromatic molecules. nih.govacs.org
Computational Thermochemistry for Energetic and Conformational Insights
Computational chemistry provides powerful tools for understanding the energetic and conformational properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate thermodynamic parameters, offering insights into the stability of different molecular conformations and the energetics of potential reactions. scielo.org.za
For aromatic esters, computational studies can elucidate torsional barriers and the energetics of molecular clusters, revealing how molecular structure dictates macroscopic properties. nih.gov For example, molecular dynamics simulations can be used to predict thermophysical properties and provide information about the molecular-level structure of fluids. nih.gov
Thermochemical data, such as the enthalpy of formation and heat capacity, are fundamental for understanding a compound's stability and energy content. While experimental data for this compound may not be readily available, data for related structures, like 2-methylbenzoic acid, can be found in databases such as the NIST Chemistry WebBook. nist.govnist.gov These data serve as a benchmark for computational models and allow for estimations for more complex derivatives. Such computational insights are crucial for predicting the behavior of molecules in various environments. scielo.org.za
Table 3: Selected Thermochemical Data for 2-Methylbenzoic Acid (a related structure)
| Property | Value | Units | Phase |
|---|---|---|---|
| Enthalpy of formation (ΔfH°) | -407.5 ± 1.0 | kJ/mol | Solid |
| Enthalpy of combustion (ΔcH°) | -3847.6 ± 0.8 | kJ/mol | Solid |
| Constant pressure heat capacity (Cp) | 161.9 | J/mol·K | Solid |
Data sourced from NIST Chemistry WebBook for 2-methylbenzoic acid at 298.15 K. nist.gov
General Principles of Molecular Design for Targeted Chemical Properties
Molecular design involves the rational construction of molecules to achieve specific functions and properties. nih.gov For aromatic esters, this process relies on a deep understanding of the structure-property relationships discussed previously. The goal is to predict how changes in the primary chemical structure will translate to desired higher-order structures and physical properties. acs.org
Key principles in the molecular design of compounds like this compound include:
Functional Group Modification : Altering or substituting the carboxylic acid or ester groups can tune properties like acidity, reactivity, and binding capabilities. For example, converting a hydroxyl group to an ester can eliminate its hydrogen-bond-donating ability while retaining it as a hydrogen-bond acceptor. stereoelectronics.org
Alkyl Chain Engineering : The length, branching, and flexibility of the alkyl chain (the 5-methylhexyl group) can be modified to control physical properties such as melting point, solubility, and viscosity. Introducing branching is a common strategy to lower melting points. srce.hr
Isomeric Control : Changing the substitution pattern on the aromatic ring (ortho, meta, para) can dramatically alter electronic and steric effects, thereby influencing reactivity and intermolecular interactions.
Stereoelectronic Control : The spatial arrangement of orbitals and electronic effects must be considered. For instance, the lone pairs on the ester's carbonyl oxygen are potential hydrogen-bond acceptors, and their accessibility is governed by the molecule's conformation and steric environment. stereoelectronics.org
By systematically applying these principles, it is possible to design novel aromatic esters with tailored thermal, chemical, and physical characteristics for specific applications.
Applications in Materials Science and Polymer Chemistry
Role as Specialty Plasticizers for Polymer Systems (e.g., PVC, Polyvinyl Acetate (B1210297), Polyester (B1180765) Resins)
Benzoate (B1203000) esters are a well-established class of non-phthalate plasticizers valued for their high solvating capabilities, which facilitate rapid fusion and processing of various polymers. nayakem.comindusvalleychemical.comspecialchem.com Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials. polymeradd.co.th The structure of 2-(5-Methylhexoxycarbonyl)benzoic acid, incorporating both a benzoate moiety and a C7 branched alkyl chain, suggests its potential as a specialty plasticizer.
Key characteristics of benzoate plasticizers relevant to this compound include:
High Solvency: Benzoates are known to be highly compatible with a range of polymers, including polyvinyl chloride (PVC), polyvinyl acetate (PVA), and ethylene (B1197577) vinyl acetate (EVA). nayakem.comindusvalleychemical.com This strong solvency can lead to lower processing temperatures and faster production cycles.
Phthalate-Free Alternative: There is a significant industrial trend moving away from traditional phthalate (B1215562) plasticizers due to health and environmental concerns. Benzoate esters are considered a viable and effective alternative. nayakem.comindusvalleychemical.com
Performance Enhancement: In PVC applications, benzoate plasticizers contribute to excellent stain and extraction resistance. specialchem.com They are often used in resilient flooring, wall coverings, and adhesives. indusvalleychemical.comspecialchem.com
Compatibility: These plasticizers show good compatibility with a variety of polymers beyond PVC, including cellulosics and rubbers. indusvalleychemical.com Benzyl benzoate, for example, is used as a plasticizer for cellulose (B213188) acetate and nitrocellulose resins. polymeradd.co.thjustlonghealth.com
The "5-methylhexoxy" portion of the molecule would likely influence its plasticizing efficiency, volatility, and low-temperature performance. The branched nature of this alkyl group could offer advantages in terms of compatibility and processing compared to linear-chain analogues.
Below is an interactive data table summarizing the typical performance of benzoate plasticizers in various polymer systems, which can be considered indicative of the potential performance of this compound.
| Polymer System | Typical Benzoate Plasticizer | Key Performance Attributes | Potential Applications |
| Polyvinyl Chloride (PVC) | Diethylene Glycol Dibenzoate | High solvency, fast fusion, good stain resistance | Resilient flooring, wall coverings, plastisols |
| Polyvinyl Acetate (PVA) | Proprietary Benzoate Blends | Good compatibility, viscosity control | Adhesives, coatings |
| Ethylene Vinyl Acetate (EVA) | Proprietary Benzoate Blends | Enhanced flexibility and adhesion | Hot melt adhesives, sealants |
| Polyester Resins | Diethylene Glycol Dibenzoate | Improved flexibility and impact resistance | Coatings, composites |
Incorporation into Polymeric Structures as Monomers or Cross-linking Agents (e.g., in Poly(ionic liquid) Membranes)
The bifunctional nature of this compound, possessing a carboxylic acid group, allows it to be chemically incorporated into polymeric structures. This can be achieved through polymerization reactions where it acts as a monomer or a co-monomer, or as a cross-linking agent to modify the properties of existing polymers.
While there is no specific information on the use of this compound in poly(ionic liquid) membranes, the general principles of incorporating benzoic acid derivatives into polymer backbones are well-established. The carboxylic acid group can react with hydroxyl or amine functionalities in other monomers to form ester or amide linkages, respectively, creating a polyester or polyamide chain.
The presence of the bulky, somewhat flexible 5-methylhexyl group as a side chain could impart specific properties to the resulting polymer, such as:
Increased Free Volume: The non-polar, branched side chain could disrupt polymer chain packing, leading to a higher fractional free volume. This is a desirable characteristic in membrane science, as it can enhance gas permeability.
Modified Solubility and Thermal Properties: The incorporation of this monomer would alter the solubility of the polymer in various solvents and affect its glass transition temperature (Tg).
Internal Plasticization: When incorporated as a co-monomer, the flexible side chain can act as an internal plasticizer, increasing the flexibility of the polymer without the risk of plasticizer migration that can occur with external plasticizers.
Contribution to Optical and Electronic Properties in Advanced Materials
Benzoic acid and its derivatives are known to possess interesting optical and electronic properties that can be harnessed in advanced materials. The aromatic ring of the benzoic acid moiety is a chromophore that absorbs ultraviolet (UV) light. The specific absorption and emission characteristics can be tuned by the nature and position of substituents on the ring.
Although the optical and electronic properties of this compound have not been specifically reported, studies on other benzoic acid derivatives provide some insights. For instance, certain derivatives have been investigated for their luminescent properties. The introduction of specific functional groups can lead to fluorescence, making them suitable for applications such as:
Luminescent Dyes: Some benzoic acid derivatives have been explored as potential luminescent dyes for various applications.
Optical Data Storage: The photo-Fries rearrangement of aromatic esters, a reaction that can be undergone by compounds with similar structures, can cause significant changes in the refractive index of a material upon exposure to UV light, a property useful for optical data storage.
The electronic properties of benzoic acid derivatives are also influenced by their substituents. The electron-withdrawing or electron-donating nature of the groups attached to the benzene (B151609) ring can affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These properties are critical in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Utilization in Photosensitive and Photographic Materials
The application of benzoic acid derivatives extends to the field of photosensitive materials. Esters of benzoic acid, particularly those that can undergo photochemical reactions, are of interest in this area. For example, certain benzoin (B196080) esters function as photoinitiators, which generate free radicals upon exposure to light to initiate polymerization.
While there is no direct evidence of this compound being used in photographic materials, organic compounds are integral components of photographic emulsions. trigon-chemie.com They can act as:
Sensitizers: Modifying the light sensitivity of the silver halide crystals.
Stabilizers: Preventing fogging and improving the shelf-life of the photographic material.
Couplers: In color photography, to form dyes during the development process.
Given its structure, this compound could potentially be explored for its role as a modifier in photosensitive polymer formulations. The benzoate portion of the molecule could be photochemically active, while the 5-methylhexyl group could enhance solubility and compatibility with the polymer matrix.
Development of Resins, Coatings, and Adhesives
Benzoic acid and its esters are widely used in the formulation of resins, coatings, and adhesives to enhance their performance characteristics. justlonghealth.comannexechem.compenpet.com
In Resins: Benzoic acid can be used as a chain terminator in the production of alkyd resins, which helps to control the molecular weight and viscosity of the resin. trigon-chemie.com This modification can improve the gloss, hardness, and chemical resistance of the resulting coating. trigon-chemie.com Copper benzoate has been used in polyester resin compositions to increase thermal resistance. wikipedia.org
In Coatings: As plasticizers, benzoate esters can improve the flexibility and durability of coatings. indusvalleychemical.comjustlonghealth.com They can also act as coalescing agents in latex paints, helping the polymer particles to fuse together to form a continuous film.
In Adhesives: Benzoate plasticizers are frequently used in adhesive formulations, particularly in PVA-based adhesives, to control viscosity and improve flexibility. nayakem.comindusvalleychemical.com They are valued for their good compatibility and performance as non-phthalate alternatives. In some adhesive systems, however, the decomposition of certain initiators can form benzoic acid, which may negatively affect adhesion to metal surfaces. google.com
The properties of this compound, with its combination of a reactive carboxylic acid and a plasticizing ester group, make it a candidate for investigation in these applications, potentially as a reactive component in polyester or alkyd resins, or as a high-performance plasticizer in adhesive and coating formulations.
The following table presents a summary of the potential applications of benzoic acid derivatives, which could be analogous to the uses of this compound, in resins, coatings, and adhesives.
| Application Area | Role of Benzoic Acid/Derivatives | Resulting Property Improvement |
| Resins (e.g., Alkyd) | Chain terminator, co-monomer | Improved gloss, hardness, chemical resistance |
| Coatings | Plasticizer, coalescing agent | Enhanced flexibility, film formation, durability |
| Adhesives (e.g., PVA) | Plasticizer | Controlled viscosity, improved flexibility and adhesion |
Environmental Chemistry: Degradation Pathways of Aromatic Esters
Biodegradation Mechanisms
Biodegradation is a key process in the removal of organic pollutants from the environment. Microorganisms utilize a variety of enzymatic pathways to break down complex molecules like aromatic esters into simpler compounds, which can then be used as sources of carbon and energy.
The initial and often rate-limiting step in the biodegradation of aromatic esters is the cleavage of the ester bond. This reaction is catalyzed by a class of enzymes known as esterases, which are widespread in nature. The hydrolysis of the ester linkage breaks the molecule into a carboxylic acid and an alcohol. For 2-(5-Methylhexoxycarbonyl)benzoic acid, this would yield phthalic acid (or a derivative) and 5-methylhexanol.
Studies on structurally similar compounds, phthalic acid esters (PAEs), have shown that various hydrolases, including lipases and cholesterol esterases (CEases), can effectively catalyze this reaction. nih.govcore.ac.uk For instance, CEases from mammalian sources (porcine and bovine pancreas) have demonstrated the ability to hydrolyze a diverse range of PAEs to their corresponding monoesters. nih.gov The rate of this enzymatic hydrolysis can be influenced by the structure of the ester, particularly the size and branching of the alkyl side chains. nih.gov The reaction generally involves the conversion of a diester to a monoester and then to phthalic acid and an alcohol. core.ac.uk
Table 1: Hydrolysis of Various Phthalic Acid Esters (PAEs) by Bovine Pancreatic Cholesterol Esterase (CEase)
This table summarizes the time required for complete hydrolysis of different PAEs by bovine pancreatic CEase, highlighting how the structure of the alkyl side chain affects the reaction rate.
| Phthalic Acid Ester (PAE) | Abbreviation | Time for Complete Hydrolysis (50 U CEase) |
|---|---|---|
| Diethyl phthalate (B1215562) | DEP | < 15 min |
| Di-n-propyl phthalate | DPrP | < 15 min |
| Di-n-butyl phthalate | DBP | < 15 min |
| Di-n-pentyl phthalate | DPeP | < 15 min |
| Di-n-hexyl phthalate | DHP | < 15 min |
| Bis(2-ethylhexyl) phthalate | DEHP | < 15 min |
| n-Butyl benzyl phthalate | BBP | < 30 min |
| Dicyclohexyl phthalate | DCHP | < 6 h |
Following the initial hydrolysis of the ester bond, the resulting aromatic carboxylic acid (e.g., benzoic acid or phthalic acid) undergoes further degradation. Microorganisms have evolved sophisticated pathways to cleave the stable aromatic ring, making the carbon atoms accessible for their metabolism. researchgate.net
The central strategy involves enzymatic hydroxylation of the aromatic ring to form key intermediates like catechol, protocatechuate, or gentisate. researchgate.netunesp.br These intermediates are then processed by dioxygenase enzymes that catalyze the cleavage of the aromatic ring. There are two primary ring-cleavage strategies nih.gov:
Intradiol (ortho) cleavage: The ring is broken between two adjacent hydroxyl groups. For example, catechol-1,2-dioxygenase cleaves catechol to produce cis,cis-muconate. unesp.brnih.gov
Extradiol (meta) cleavage: The ring is broken adjacent to one of the hydroxyl groups. Catechol 2,3-dioxygenase, for instance, cleaves catechol to form 2-hydroxymuconic semialdehyde. unesp.brnih.gov
These initial ring-cleavage products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they are completely mineralized to carbon dioxide and water. nih.gov
Certain microorganisms exhibit remarkable metabolic versatility, enabling them to degrade a wide array of xenobiotic (foreign to nature) compounds, including aromatic esters. Comamonas testosteroni, a Gram-negative bacterium commonly found in soil and water, is a prime example of such an organism. mdpi.comwikipedia.org It is known for its ability to degrade a diverse range of recalcitrant organic pollutants, including steroids and various aromatic compounds. mdpi.comnih.gov
C. testosteroni can utilize complex xenobiotics as its sole source of carbon, making it a promising candidate for bioremediation applications. mdpi.comnih.gov Its degradation strategy for aromatic compounds often involves channeling them into central pathways that lead to intermediates like protocatechuic acid (PCA), which is then subjected to ring cleavage. mdpi.comwikipedia.org The exceptional metabolic capabilities of this bacterium are attributed to a sophisticated genetic and enzymatic system that can adapt to various chemical structures. nih.gov
Table 2: Examples of Xenobiotic Aromatic Compounds Degraded by Comamonas Species
This table lists various aromatic pollutants that have been reported to be degraded by bacteria from the genus Comamonas, showcasing their broad substrate range.
| Compound Class | Specific Examples |
|---|---|
| Steroids | Testosterone, Estrogens |
| Nitroaromatics | 3-Nitrobenzoate, 4-Chloronitrobenzene |
| Sulfonated Aromatics | 4-Toluenesulfonate, Naphthalene-2-sulfonate |
| Polychlorinated Biphenyls (PCBs) | Biphenyl, 4-Chlorobiphenyl |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Phenanthrene, Dibenzofuran |
| Simple Aromatic Acids | 4-Hydroxybenzoate, Terephthalic acid |
Abiotic Transformation Processes
In addition to biological degradation, aromatic esters can be transformed in the environment by non-biological chemical reactions. These abiotic processes, primarily hydrolysis and photochemical degradation, can occur in water, soil, and the atmosphere.
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. libretexts.org Ester bonds are susceptible to hydrolysis, especially under acidic or basic conditions. ucalgary.ca In aqueous environments, an ester like this compound can react with water, splitting into its constituent carboxylic acid and alcohol. libretexts.org
Acid-Catalyzed Hydrolysis: This reaction is the reverse of esterification and is typically carried out by heating the ester in water with a strong acid catalyst. The reaction is reversible and may not proceed to completion. libretexts.orgucalgary.ca
Base-Catalyzed Hydrolysis (Saponification): When a base like sodium hydroxide (B78521) is used, the hydrolysis goes to completion, producing an alcohol and the salt of the carboxylic acid. libretexts.orgmasterorganicchemistry.com This process is generally faster and more efficient than acid-catalyzed hydrolysis.
The rate of abiotic hydrolysis is dependent on factors such as pH, temperature, and the specific chemical structure of the ester.
Sunlight can be a significant driver of the degradation of organic compounds in surface waters and the atmosphere. acs.org Photochemical degradation can occur through two main mechanisms acs.orgnih.gov:
Direct Photolysis: This occurs when the chemical compound itself absorbs photons of light, leading to its excitation and subsequent structural transformation or breakdown. acs.orgtbzmed.ac.ir
Indirect Photolysis (Photosensitized Reactions): In this process, other substances in the environment, known as photosensitizers, absorb light energy and transfer it to the target compound or generate reactive species that then attack the compound. acs.orgnih.gov
In natural waters, dissolved organic matter, particularly humic substances, are important photosensitizers. acs.orgnih.gov Upon absorbing sunlight, humic substances can generate a variety of highly reactive species, such as hydroxyl radicals (•OH) and excited triplet-state humic substances (³HS*). nih.govnih.gov These reactive species can effectively degrade persistent organic pollutants like phthalate esters. acs.org Studies have shown that the degradation rate of PAEs via photosensitized reactions can be significant and may increase with the length of the ester's alkyl chain. acs.orgnih.gov
Table 3: Degradation Rate Constants (k) for Phthalate Esters (PAEs) in Photosensitized Reactions with Humic Substances
This table shows the first-order degradation rate constants for Diethyl phthalate (DEP) and Dibutyl phthalate (DBP) when exposed to UV light in the presence of different types of humic and fulvic acids, acting as photosensitizers.
| Phthalate Ester | Photosensitizer (Humic Substance) | Degradation Rate Constant (k) (h⁻¹) |
|---|---|---|
| Diethyl phthalate (DEP) | Pahokee Peat Humic Acid (PPHA) | 0.0077 ± 0.0012 |
| Dibutyl phthalate (DBP) | Pahokee Peat Humic Acid (PPHA) | 0.0111 ± 0.0011 |
| Pahokee Peat Fulvic Acid (PPFA) | 0.0014 ± 0.0008 | |
| Aldrich Humic Acid (AHA) | 0.0051 ± 0.0010 | |
| Natural Organic Matter (NOM) | 0.0056 ± 0.0022 |
Electrochemical Degradation Mechanisms and Identified Products
The degradation process is initiated by the generation of highly reactive hydroxyl radicals (•OH) on the anode surface. These radicals are non-selective and can attack the aromatic ring and the ester side chain of the molecule. The proposed initial steps in the electrochemical degradation of this compound would likely involve two primary pathways:
Hydrolysis of the Ester Bond: The ester linkage is susceptible to cleavage, which would lead to the formation of phthalic acid and 5-methyl-1-hexanol.
Hydroxylation of the Aromatic Ring: The hydroxyl radicals can attack the benzene (B151609) ring, leading to the formation of hydroxylated derivatives. Based on studies of benzoic acid, the formation of species like 4-hydroxybenzoic acid is a common intermediate. tue.nltue.nl
Following these initial attacks, a cascade of further oxidation reactions occurs. The hydroxylated intermediates can be further oxidized to form quinones, such as hydroquinone and benzoquinone. tue.nltue.nl These quinones are then susceptible to aromatic ring opening, which results in the formation of various aliphatic carboxylic acids. Research on benzoic acid degradation has identified several short-chain carboxylic acids as intermediates before their final mineralization to carbon dioxide and water. tue.nl These can include maleic acid, fumaric acid, formic acid, and oxalic acid. tue.nl
The complete mineralization of the organic molecule is a key advantage of electrochemical oxidation with BDD electrodes, as it involves a 30-electron transfer for benzoic acid to be converted to CO2. tue.nl It is important to note that the efficiency of this process and the specific distribution of intermediate products can be influenced by factors such as the electrode material, applied current density, pH of the solution, and the presence of other substances in the water matrix.
While a definitive list of degradation products for this compound is not available, based on the degradation pathways of its structural analogs, the following table presents the likely intermediate products.
| Compound Name | Molecular Formula | Potential Role in Degradation |
| Phthalic acid | C8H6O4 | Product of ester hydrolysis |
| 5-Methyl-1-hexanol | C7H16O | Product of ester hydrolysis |
| 4-Hydroxybenzoic acid | C7H6O3 | Initial hydroxylation product of the benzoic acid moiety tue.nltue.nl |
| Hydroquinone | C6H6O2 | Intermediate from further oxidation of hydroxylated species tue.nltue.nl |
| Benzoquinone | C6H4O2 | Intermediate from further oxidation of hydroxylated species tue.nltue.nl |
| Maleic acid | C4H4O4 | Product of aromatic ring opening tue.nl |
| Fumaric acid | C4H4O4 | Product of aromatic ring opening tue.nl |
| Formic acid | CH2O2 | Short-chain carboxylic acid formed before complete mineralization tue.nl |
| Oxalic acid | C2H2O4 | Short-chain carboxylic acid formed before complete mineralization tue.nl |
Theoretical Modeling of Degradation Kinetics and Pathways
Theoretical modeling plays a crucial role in predicting the degradation kinetics and elucidating the reaction pathways of organic pollutants in the environment. In the absence of specific experimental data for this compound, computational chemistry methods can provide valuable insights into its likely degradation behavior. These models often utilize quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the energetic favorability of different reaction pathways.
For aromatic compounds like benzoic acid, theoretical studies have been conducted to predict the primary intermediates and product distribution in various degradation processes, including photocatalytic degradation. yildiz.edu.tr These studies often calculate the geometry optimizations of reactants, product radicals, and transition state complexes to identify the most probable reaction pathways. yildiz.edu.tr The results of such calculations for benzoic acid have shown that the formation of ortho-, meta-, and para-hydroxybenzoic acids are the primary intermediate steps. yildiz.edu.tr
Applying these principles to this compound, a theoretical model would first consider the initial sites of radical attack. The electron-donating or withdrawing nature of the substituents on the aromatic ring would influence the position of hydroxyl radical attack. The carboxyl and ester groups are electron-withdrawing, which would direct the attack to specific positions on the ring.
Computational Chemistry and Theoretical Modeling of 2 5 Methylhexoxycarbonyl Benzoic Acid and Analogs
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of 2-(5-Methylhexoxycarbonyl)benzoic acid and related compounds. mdpi.com By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.net These maps illustrate the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Such information is crucial for predicting how a molecule like this compound will interact with other reagents, for example, during synthesis or degradation reactions. researchgate.netresearchgate.net
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 4-(carboxyamino)-benzoic acid | DFT-B3LYP/6-311G | -6.82 | -1.82 | 5.00 actascientific.com |
| Unsubstituted Benzoic Acid | DFT/B3LYP | - | - | 3.95 researchgate.net |
| 2-bromo-4-nitrobenzoic acid | DFT/B3LYP | - | - | 2.72 researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to explore the conformational landscapes and interactions of flexible molecules like this compound with their environment over time. mdpi.comresearchgate.net MD simulations model the movement of atoms by iteratively solving Newton's equations of motion, offering insights into processes that are often difficult to capture experimentally. princeton.edufigshare.com
For phthalate (B1215562) esters and benzoic acid derivatives, MD simulations are used to understand how the molecule behaves in different solvents and environments. ucl.ac.uk These simulations can reveal the preferential conformations of the flexible alkyl ester chain, which is critical for understanding its function, for example, as a plasticizer. The simulations can also detail the nature of interactions with solvent molecules, such as the formation of hydrogen bonds between the carboxylic acid group and protic solvents. ucl.ac.uknih.gov
Studies on phthalate analogs have used MD simulations to investigate their permeation through lipid bilayers, providing a molecular-level understanding of their bioavailability and toxicity. mdpi.com These simulations show that the length and structure of the ester side chain significantly affect how the molecule inserts into and interacts with the membrane. mdpi.com Similarly, MD simulations have been employed to study the adsorption of phthalate esters onto surfaces like clay minerals, a key process in their environmental fate. princeton.edufigshare.com The simulations can elucidate the orientation of the adsorbed molecules and the energetic contributions (e.g., van der Waals and entropic factors) to the adsorption process. princeton.edu For benzoic acid derivatives, MD simulations have been used to study their self-aggregation in solution, which is a crucial first step in the crystallization process. ucl.ac.ukbohrium.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build predictive models that correlate the structural features of molecules with their physicochemical properties. frontiersin.orgresearchwithrutgers.com For compounds like this compound and its analogs, QSPR can be a valuable tool for estimating properties that are difficult or time-consuming to measure experimentally. researchgate.net
The development of a QSPR model involves calculating a set of numerical parameters, known as molecular descriptors, that encode structural information. rdd.edu.iq These descriptors can represent constitutional, topological, geometric, or electronic features of the molecule. For phthalate esters, descriptors such as total energy, polarity, logarithm of the partition coefficient (Log P), surface area, and dipole moment have been used. rdd.edu.iq
Once the descriptors are calculated for a series of related compounds with known properties, statistical methods like multiple linear regression (MLR) are used to create a mathematical equation linking the descriptors to the property of interest. rdd.edu.iq QSPR models have been successfully developed for phthalate plasticizers to predict properties like their low-temperature flex point (Tf) in PVC, which is a measure of plasticization efficiency. rdd.edu.iq Similarly, QSTR (Quantitative Structure-Toxicity Relationship) models for benzoic acid compounds have been built to predict their acute toxicity (LD50) based on molecular connectivity indices. nih.gov These models demonstrate the potential to rapidly screen new chemical variants for desired properties or potential hazards. kennesaw.edu
| Descriptor Type | Descriptor Name | Property Predicted |
|---|---|---|
| Electronic | Total Energy (T.E) | Plasticization Efficiency (Tf) rdd.edu.iq |
| Electronic | Dipole Moment (D.M) | Plasticization Efficiency (Tf) rdd.edu.iq |
| Physicochemical | Log P | Plasticization Efficiency (Tf) rdd.edu.iq |
| Topological | Molecular Connectivity Index | Acute Toxicity (LD50) nih.gov |
| Geometric | Surface Area (S.A) | Plasticization Efficiency (Tf) rdd.edu.iq |
Reaction Mechanism Studies through Transition State Analysis
Understanding the reaction mechanisms for the synthesis and degradation of this compound is crucial for process optimization and environmental fate assessment. Computational chemistry provides powerful tools for elucidating these mechanisms at a molecular level, particularly through the analysis of reaction pathways and the characterization of transition states. acs.org
For reactions relevant to benzoic acid esters, such as acid-catalyzed esterification and hydrolysis, computational methods can map out the potential energy surface of the reaction. dnu.dp.uaacs.org This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. researchgate.net
DFT calculations are commonly used to locate and verify transition state structures. acs.org By calculating the activation energies for different proposed pathways, researchers can determine the most likely mechanism. For example, kinetic studies on the esterification of benzoic acid with alcohols have been complemented by computational models to determine the activation energies of both the forward and reverse reactions. dnu.dp.uaresearchgate.net Such studies can clarify the role of catalysts and the specific bond-forming and bond-breaking steps involved in the process. dnu.dp.ua This detailed mechanistic insight is invaluable for developing more efficient synthetic routes or predicting the stability of the ester under various environmental conditions. acs.org
In Silico Screening and Design of Chemical Variants
In silico screening and computational design are modern approaches that leverage theoretical models to identify or create novel molecules with specific desired properties, bypassing the need for extensive and costly experimental synthesis and testing in the early stages. rsc.org These methods are highly applicable to the design of variants of this compound, for instance, to develop safer and more effective plasticizers or to create molecules for other applications. researchgate.netnih.gov
Structure-based design is a powerful strategy, particularly when the molecular target is known, such as a receptor or enzyme. nih.gov For example, researchers have designed 2,5-substituted benzoic acid derivatives as inhibitors of specific proteins by using the protein's 3D structure to guide the design of molecules that fit snugly into the active site. nih.govnih.gov This process often involves molecular docking simulations to predict the binding mode and affinity of virtual compounds. nih.gov
Virtual screening involves the high-throughput computational evaluation of large libraries of chemical structures against a specific property or target. nih.gov This can be used to identify promising candidates from a vast chemical space. For example, computational tools can be used to screen for molecules that possess the desired physicochemical properties of a plasticizer while lacking features associated with adverse health effects. researchgate.net The insights gained from QSPR models and mechanistic studies are often used to build the filters for these virtual screens. mdpi.com By combining these computational approaches, it is possible to rationally design and prioritize novel chemical variants with improved performance and safety profiles. nih.gov
Future Research Directions and Emerging Opportunities
Development of Highly Efficient and Selective Synthetic Routes
The conventional synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid often involves the esterification of phthalic anhydride (B1165640) with 5-methylhexanol. While effective, this method presents opportunities for improvement in terms of efficiency and selectivity. Future research is anticipated to concentrate on several key areas to develop more advanced synthetic routes.
One promising direction is the exploration of novel catalytic systems. Traditional acid catalysts can lead to side reactions and purification challenges. The development of solid acid catalysts, such as zeolites or functionalized resins, could offer enhanced selectivity and easier separation, contributing to a more streamlined and environmentally friendly process. Furthermore, enzymatic catalysis, employing lipases, presents a highly selective and mild alternative that could minimize byproduct formation.
Process intensification is another critical area of research. The use of continuous flow reactors, for instance, can offer superior control over reaction parameters such as temperature and residence time, leading to higher yields and purity. Microwave-assisted synthesis is also a viable option for accelerating reaction rates and improving energy efficiency.
A comparative analysis of potential catalytic systems is presented in the table below.
| Catalyst Type | Potential Advantages | Research Focus |
| Homogeneous Acid Catalysts | High activity | Development of recyclable catalysts |
| Heterogeneous Solid Acids | Ease of separation, reusability | Improving catalyst stability and activity |
| Enzymatic Catalysts (Lipases) | High selectivity, mild conditions | Enzyme immobilization, solvent engineering |
Application of Advanced In-Situ Characterization Techniques
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization. The application of advanced in-situ characterization techniques can provide real-time insights into the reaction progress, identifying intermediates and byproducts as they form.
Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the concentration of reactants and products in real-time. These techniques can be coupled with reaction calorimetry to simultaneously track both the chemical and thermal profiles of the reaction, providing a comprehensive understanding of the process.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in-situ NMR, can offer detailed structural information about the species present in the reaction mixture, helping to elucidate complex reaction pathways. The integration of these advanced analytical techniques into the research and development workflow will enable more precise control over the synthesis process, leading to improved product quality and consistency.
| Technique | Information Provided | Potential Impact on Research |
| In-situ FTIR/Raman | Real-time concentration of reactants/products | Optimization of reaction conditions |
| Reaction Calorimetry | Heat flow and reaction kinetics | Enhanced process safety and efficiency |
| In-situ NMR | Structural elucidation of intermediates | Deeper mechanistic understanding |
Predictive Modeling for Sustainable Chemical Design
The principles of sustainable chemical design encourage the development of products and processes that are environmentally benign. Predictive modeling, leveraging computational chemistry and machine learning, is set to play a pivotal role in achieving this goal for compounds like this compound.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the reactivity and properties of different isomers and conformers of the molecule. This can guide the selection of the most promising synthetic routes and help in understanding the structure-property relationships that govern its performance in various applications.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physical properties of novel aromatic esters based on their molecular structure. This can accelerate the discovery of new compounds with desired characteristics while minimizing the need for extensive experimental screening. By integrating these predictive models into the design phase, researchers can proactively address potential environmental and toxicological concerns, steering the development towards more sustainable chemical products.
Green Chemistry Innovations for Ester Synthesis and Applications
The application of green chemistry principles is a cornerstone of modern chemical research. For the synthesis of this compound, several innovative approaches can be pursued to enhance its environmental footprint.
The use of bio-based feedstocks is a key area of interest. Investigating the possibility of deriving phthalic anhydride and 5-methylhexanol from renewable resources would significantly reduce the reliance on fossil fuels. Biocatalysis, as mentioned earlier, offers a green alternative to traditional chemical catalysis, operating under milder conditions and often with higher selectivity.
Solvent selection is another critical aspect of green chemistry. The development of processes that utilize greener solvents, such as supercritical fluids or ionic liquids, or even solvent-free conditions, would minimize the environmental impact associated with volatile organic compounds (VOCs). Furthermore, designing the entire lifecycle of the product, from synthesis to end-of-life, with recycling and biodegradability in mind, is an emerging opportunity.
Exploration of Novel Material Science Applications for Aromatic Esters
The unique molecular structure of this compound, featuring both an aromatic ring and a flexible alkyl chain, suggests a range of potential applications in material science. Future research should focus on exploring these opportunities to unlock the full potential of this and related aromatic esters.
One promising area is in the development of advanced polymers and plastics. As a plasticizer, it could offer improved flexibility and durability to materials like PVC. Its aromatic nature could also be leveraged in the synthesis of high-performance polyesters or polyamides with enhanced thermal stability and mechanical properties.
In the field of coatings and adhesives, this aromatic ester could function as a coalescing agent or a modifier to improve film formation and adhesion. Its potential as a component in liquid crystal displays or as a functional additive in electronic materials also warrants investigation. A systematic exploration of its structure-property relationships will be key to identifying and optimizing its performance in these novel applications.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-(5-Methylhexoxycarbonyl)benzoic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves esterification of benzoic acid derivatives with 5-methylhexanol, followed by carboxylation. Key steps include:
- Friedel-Crafts acylation or Suzuki coupling to introduce substituents (e.g., methoxycarbonyl groups) to the aromatic ring .
- Protection/deprotection strategies for the carboxylic acid group to prevent side reactions during ester formation.
- Optimization via temperature control (e.g., 60–80°C for esterification) and catalysis (e.g., p-toluenesulfonic acid for acid-catalyzed esterification).
- Purification via column chromatography or recrystallization to isolate the product.
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to verify substituent positions and ester linkages (e.g., δ ~4.3 ppm for methylhexoxy protons) .
- LC-MS : High-resolution mass spectrometry to confirm molecular weight (e.g., [M+H] expected at m/z 280–300) and detect impurities .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (ester C-O) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use nitrile gloves and lab coats to avoid skin contact; fume hoods for ventilation during synthesis .
- Emergency measures : Rinse eyes with water for 15 minutes if exposed; use ethanol-compatible fire extinguishers for solvent-related fires .
- Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure and hydrogen-bonding networks of this compound?
- Methodological Answer :
- Data collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) to obtain intensity data .
- Structure solution : Apply SHELXD for phase determination and SHELXL for refinement, optimizing parameters like thermal displacement (B-factors) .
- Hydrogen-bond analysis : Use ORTEP-3 to visualize packing diagrams and graph set analysis (e.g., R_2$$^2(8) motifs) to classify interactions .
Q. What computational approaches predict the reactivity and stability of this compound in solution?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study ester hydrolysis kinetics .
- QSPR models : Corrate substituent effects (e.g., methoxycarbonyl) with solubility or pKa values .
Q. How can researchers address discrepancies in spectroscopic data during characterization of derivatives?
- Methodological Answer :
- Cross-validation : Compare NMR data with analogous compounds (e.g., 2-hydroxy-5-(methoxycarbonyl)benzoic acid derivatives) .
- Isotopic labeling : Use O-labeled esters to track hydrolysis pathways via LC-MS .
- Crystallographic validation : Resolve ambiguities in substituent positions by overlaying experimental and DFT-calculated structures .
Q. What experimental designs are suitable for studying the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric kits .
- Cellular uptake studies : Label the compound with C and measure accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
- SAR analysis : Modify the 5-methylhexoxy chain length and compare bioactivity trends (e.g., IC values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
